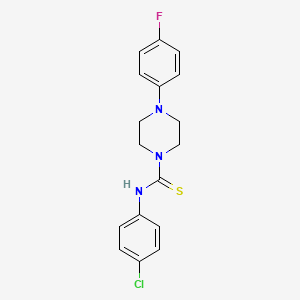

N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Description

N-(4-Chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a piperazine-based compound featuring a carbothioamide (-NHCOS-) functional group. The piperazine ring is substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a 4-fluorophenyl group.

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3S/c18-13-1-5-15(6-2-13)20-17(23)22-11-9-21(10-12-22)16-7-3-14(19)4-8-16/h1-8H,9-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCSBSGTOLMTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 4-(4-fluorophenyl)piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group.

Reduction: Reduction reactions could target the nitro groups if present in the structure.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Aromatic Substituents

Key Insights :

- Replacement of the 4-fluorophenyl group with a dihydrodioxine-carbonyl moiety () introduces an oxygen-rich bicyclic system, likely improving solubility but reducing membrane permeability compared to the target compound.

- The 5-(trifluoromethyl)pyridinyl group () enhances metabolic stability and hydrophobic interactions, making it suitable for targeting enzymes like phosphoglycerate dehydrogenase (PHGDH) .

Heterocyclic and Aliphatic Substituents

Key Insights :

- Carboxamide analogues (e.g., ) lack the thioamide’s sulfur atom, reducing hydrogen-bond acceptor capacity but improving synthetic accessibility (79% yield reported in ).

- Aliphatic substituents (e.g., ethyl group) simplify synthesis but may diminish aromatic stacking interactions critical for receptor binding.

Functional Group Modifications

Carbothioamide vs. Carboxamide

| Functional Group | Example Compound | Key Differences |

|---|---|---|

| Carbothioamide (-NHCOS-) | N-(4-Chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | Higher lipophilicity; sulfur participates in weaker hydrogen bonds |

| Carboxamide (-NHCO-) | N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | Improved solubility; stronger hydrogen-bond donor (NH) |

Comparative Efficacy :

- The dihydrodioxine derivative () showed promising anti-inflammatory activity in silico, but its in vivo efficacy remains untested.

- NCT-503 (), a PHGDH inhibitor, demonstrates target specificity, suggesting that fluorophenyl-substituted analogues like the target compound could be optimized for similar pathways.

Biological Activity

N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, characterized by its unique structural features, including a piperazine ring and a carbothioamide group. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings enhances its chemical properties, potentially influencing its biological activity. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure plays a crucial role in determining the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in critical biological pathways. Notably, studies suggest that this compound may modulate enzyme activities or receptor signaling pathways, which are essential for its therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in inflammatory and cancer pathways, making it a candidate for further pharmacological studies.

- Receptor Interaction : Its binding affinity towards various receptors may lead to significant physiological effects, including alterations in neurotransmitter dynamics.

Cytotoxicity and Anticancer Activity

Recent research has highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, studies have demonstrated that this compound exhibits moderate cytotoxicity against HCT-116 cells, with IC50 values indicating effective cell death at micromolar concentrations.

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| HCT-116 | 14.1 | Significant inhibition observed |

| Normal Cells | >100 | Minimal growth inhibition |

The selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to its potential use in treating inflammatory diseases.

Case Studies

Several case studies have reported on the efficacy of this compound:

- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing significant inhibitory activity against HCT-116 cells while sparing normal fibroblasts.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, supporting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The unique combination of chlorine and fluorine substituents in this compound significantly influences its biological activity. Comparative studies with structurally similar compounds have provided insights into how different substituents affect pharmacological properties.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Similar A | Lacks fluorine; lower binding affinity | Reduced efficacy |

| Similar B | Contains bromine instead of chlorine; different reactivity | Varying levels of cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.